Cas no 2229344-25-4 (3-(2-fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)

3-(2-Fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is a fluorinated cyclopropane carboxylic acid derivative characterized by its unique structural features, including a fluorine-substituted isopropyl group and a sterically hindered cyclopropane ring. This compound is of interest in synthetic and medicinal chemistry due to its potential as a building block for bioactive molecules. The fluorine substitution enhances metabolic stability and lipophilicity, while the rigid cyclopropane scaffold contributes to conformational constraint. Its carboxylic acid functionality allows for further derivatization, making it a versatile intermediate in the development of pharmaceuticals and agrochemicals. The compound’s stability and reactivity profile make it suitable for applications requiring precise molecular modifications.
3-(2-fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid structure
2229344-25-4 structure
Product Name:3-(2-fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
CAS No:2229344-25-4
MF:C9H15FO2
MW:174.212606668472
CID:6461928
PubChem ID:165625149
Update Time:2025-05-20

3-(2-fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
    • 2229344-25-4
    • EN300-1767913
    • Inchi: 1S/C9H15FO2/c1-8(2)5(7(11)12)6(8)9(3,4)10/h5-6H,1-4H3,(H,11,12)
    • InChI Key: BAKQDEUJEZGULT-UHFFFAOYSA-N
    • SMILES: FC(C)(C)C1C(C(=O)O)C1(C)C

Computed Properties

  • Exact Mass: 174.10560788g/mol
  • Monoisotopic Mass: 174.10560788g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 37.3Ų

3-(2-fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>

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Additional information on 3-(2-fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid

Introduction to 3-(2-fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2229344-25-4)

3-(2-fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid, identified by the Chemical Abstracts Service registry number CAS No. 2229344-25-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluorinated cyclopropanecarboxylic acids, a subset of molecules known for their unique structural and electronic properties, which make them valuable in the design of bioactive agents.

The molecular structure of 3-(2-fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid consists of a cyclopropane ring substituted with a fluoropropan-2-yl group and two methyl groups at the 2-position of the ring. The presence of the fluorine atom introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule towards biological targets. This feature is particularly advantageous in drug discovery, where subtle modifications in molecular structure can lead to significant changes in pharmacological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of such compounds with greater accuracy. Studies have shown that the fluorinated cyclopropane core in 3-(2-fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid can serve as a versatile scaffold for developing novel therapeutic agents. The rigidity of the cyclopropane ring provides a stable framework, while the fluorine substituent enhances metabolic stability and binding interactions with biological macromolecules.

In the realm of medicinal chemistry, 3-(2-fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid has been explored as a precursor for synthesizing more complex molecules with potential pharmacological applications. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzyme families involved in inflammatory pathways. The fluorine atom plays a crucial role in these interactions by influencing hydrogen bonding patterns and hydrophobicity, thereby enhancing the efficacy of the resulting drug candidates.

The synthesis of 3-(2-fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid presents unique challenges due to its strained cyclopropane ring and fluorinated side chain. However, recent methodological improvements have streamlined its preparation, making it more accessible for industrial-scale production. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce the fluoropropan-2-yl group efficiently while maintaining high regioselectivity.

One of the most compelling aspects of 3-(2-fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is its potential in modulating neurological pathways. Preclinical studies have indicated that derivatives of this compound exhibit promising activity in models of neurodegenerative diseases. The combination of structural rigidity provided by the cyclopropane ring and electronic modulation introduced by the fluorine substituent suggests that this molecule could serve as a lead compound for further development into therapeutic agents targeting central nervous system disorders.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic properties. 3-(2-fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid exemplifies how strategic incorporation of fluorine can enhance drug-like characteristics such as lipophilicity, solubility, and metabolic stability. These attributes are critical for ensuring that a drug candidate reaches its target site effectively and remains active within the physiological environment.

As research continues to uncover new applications for fluorinated cyclopropanecarboxylic acids, 3-(2-fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is poised to play a pivotal role in shaping future therapeutic strategies. Its unique structural features offer a rich foundation for innovation, and ongoing studies are likely to reveal additional biological activities and potential clinical uses. The integration of cutting-edge synthetic methodologies with advanced computational tools will further accelerate the development pipeline for this promising compound.

In conclusion,3-(2-fluoropropan-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2229344-25-4) represents a significant advancement in pharmaceutical chemistry. Its distinctive molecular architecture and functional properties make it an invaluable asset in the quest for novel bioactive molecules. As research progresses, this compound is expected to contribute substantially to therapeutic innovation across multiple disease areas.

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